molecular formula C20H20F2N4O2 B5796619 N,N'-bis[(E)-1-(4-fluorophenyl)ethylideneamino]butanediamide

N,N'-bis[(E)-1-(4-fluorophenyl)ethylideneamino]butanediamide

Cat. No.: B5796619
M. Wt: 386.4 g/mol
InChI Key: OMMVSCCKGHAEAR-RNIAWFEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N’-bis[(E)-1-(4-fluorophenyl)ethylideneamino]butanediamide is a synthetic organic compound characterized by the presence of fluorophenyl groups and butanediamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[(E)-1-(4-fluorophenyl)ethylideneamino]butanediamide typically involves the condensation of 4-fluorobenzaldehyde with butanediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product. The reaction mixture is then heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of N,N’-bis[(E)-1-(4-fluorophenyl)ethylideneamino]butanediamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[(E)-1-(4-fluorophenyl)ethylideneamino]butanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl groups in the compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

N,N’-bis[(E)-1-(4-fluorophenyl)ethylideneamino]butanediamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N’-bis[(E)-1-(4-fluorophenyl)ethylideneamino]butanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis[(Z)-1-(4-fluorophenyl)ethylideneamino]butanediamide
  • N,N’-bis[(E)-1-(4-fluorophenyl)ethylideneamino]octanediamide

Uniqueness

N,N’-bis[(E)-1-(4-fluorophenyl)ethylideneamino]butanediamide is unique due to its specific arrangement of fluorophenyl groups and butanediamide moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

N,N'-bis[(E)-1-(4-fluorophenyl)ethylideneamino]butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N4O2/c1-13(15-3-7-17(21)8-4-15)23-25-19(27)11-12-20(28)26-24-14(2)16-5-9-18(22)10-6-16/h3-10H,11-12H2,1-2H3,(H,25,27)(H,26,28)/b23-13+,24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMVSCCKGHAEAR-RNIAWFEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CCC(=O)NN=C(C)C1=CC=C(C=C1)F)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CCC(=O)N/N=C(/C1=CC=C(C=C1)F)\C)/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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